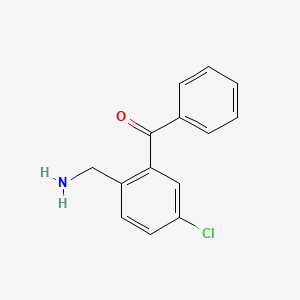
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves several steps. One common method includes the reduction of carbazole derivatives followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Reagents such as halogens (e.g., chlorine, bromine) are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride can be compared with other similar compounds such as:
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: This compound shares a similar core structure but lacks the N-methyl group.
1H-Carbazole, 2,3,4,9-tetrahydro-: Another related compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
68906-09-2 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13;/h2-5,9,14-15H,6-8H2,1H3;1H |
InChI Key |
MMILCRAMXARVTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C(C1)C3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)

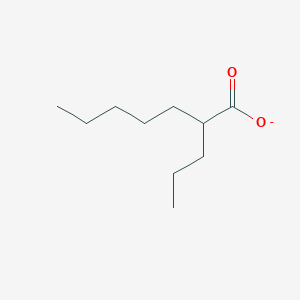

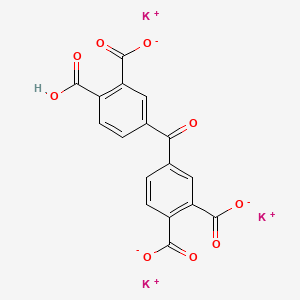
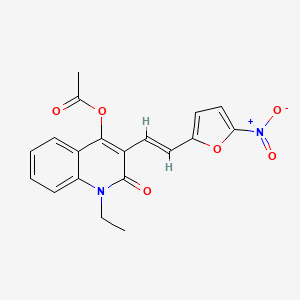
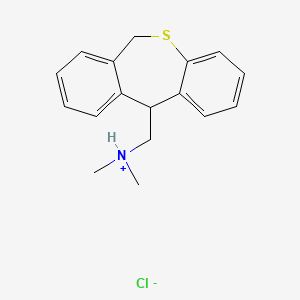
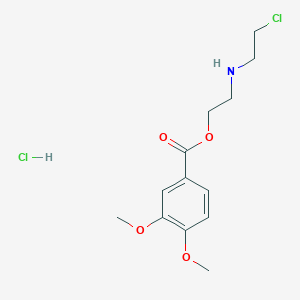
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
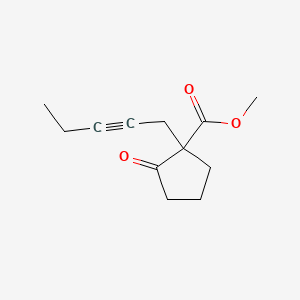
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
